What exactly is Bradykinin?
Bradykinin (BK) BK is an inflammatory peptide. The peptide causes arterioles dilation (enlarge) by its release of prostacyclin, the endothelium-derived hyperpolarizing factor. It causes veins to shrink through prostaglandin F2, leading to capillary bed leakage because of the elevated pressure inside the capillaries. Bradykinin is an active physiologically and pharmacologically chemical peptide belonging to the kinin class of proteins. It is composed of nine amino acids. It is an endogenous agonist of the bradykinin receptor, which exhibits selectivity for B2 receptors over B1 ones—proinflammatory peptide.
It's a class of drugs known as angiotensin-converting enzyme inhibitors (ACE inhibitors) that boost the levels of Bradykinin by blocking its degradation, thereby increasing its blood pressure-lowering impact. ACE inhibitors can be FDA approved for the treatment of heart failure and hypertension.
Metabolism of Bradykinin
The kinin-kallikrein system makes Bradykinin by proteolytic cleavage of its kininogen precursor, high-molecular-weight kininogen (HMWK or HK), by the enzyme kallikrein. Plasmin, a fibrinolytic enzyme, can generate Bradykinin after HMWK cleavage.
The biochemical function of Bradykinin
Bradykinin is a potent endothelium-dependent vasodilator and a mild diuretic, which may cause a lowering in blood pressure. It also triggers the contraction of smooth muscles that are not vascular, the gut and bronchus, increasing vascular permeability, and plays a part in the underlying mechanism for pain.
In the case of inflammation, it's released from basophils and mast cells in response to tissue damage. Specifically, when it comes to pain sensation, Bradykinin was demonstrated to increase the sensitivity of TRPV1 receptors, which in turn reduces the temperature that they trigger, thereby creating allodynia.
Bradykinin is also thought to cause dry cough in some patients on widely prescribed angiotensin-converting enzyme (ACE) inhibitor drugs.
In severe cases, the elevation of Bradykinin may result in angioedema, a medical emergency. Overactivation of Bradykinin is thought to play a role in a rare disease called hereditary angioedema.
The uses of Bradykinin
Bradykinin inhibitors (antagonists) are being researched as possible therapies for angioedema caused by hereditary causes. Icatibant is one inhibitor. Other bradykinin inhibitors are also available. It is well-known from animal studies bromelain, a chemical taken from the stems and leaves of the pineapple plant, reduces swelling due to trauma caused by its release of Bradykinin in bloodstreams and tissues. Other substances that function as bradykinin inhibitors include polyphenols and aloe, compounds in green and red wine tea.
The story of Bradykinin
Bradykinin came to light in 1948 when three Brazilian pharmacists and physiologists worked within the Biological Institute in Sao Paulo, Brazil, led by Dr Mauricio Rocha e Silva. Together with their colleagues Wilson Teixeira Beraldo and Gastao Rosenfeld, they observed the potent hypotensive effects of bradykinin animal preparations. Bradykinin was found inside the animal blood plasma following an injection of snake venom from the Bothrops Jararaca (Brazilian snake known as the lancehead) collected from Rosenfeld of The Butantan Institute. This discovery is part of the ongoing research into circulatory shock and proteolytic enzymes associated with the poisonology of snake bites which Rocha Silva initiated in 1939. Bradykinin was designed to establish an autopharmacological concept that was not previously known, i.e., a substance released into the body via an enzyme modification derived from chemically active precursors. In the words of B.J. Hagwood, Rocha e Silva's biographer, "The discovery of bradykinin has resulted in a better understanding of a variety of physical and pathological conditions, including circulatory shock due to poisons and toxins."